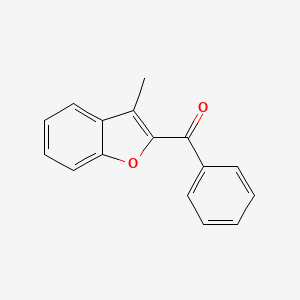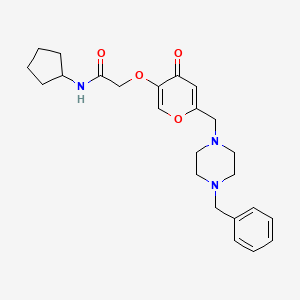![molecular formula C13H18N2O5 B2461802 5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid CAS No. 2177263-49-7](/img/structure/B2461802.png)
5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 304.3 . The IUPAC name for this compound is 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, an amino group, and a carboxylic acid group .Scientific Research Applications
Synthesis and Structural Studies
- This compound is used as a key intermediate in synthesizing enantiopure antagonists at NMDA receptors. X-ray studies have been conducted on its diastereomeric amino acid derivatives, showing different molecular complexities influenced by the configuration of the carbon binding the tert-butoxycarbonylamino moiety. These studies provide insight into the pharmacophoric parameters for NMDA receptor antagonism (Bombieri et al., 2005).
Catalysis and Chemical Synthesis
- It is utilized in the N-tert-butoxycarbonylation of amines, with heteropoly acid H3PW12O40 as an efficient catalyst. This method highlights its role in producing N-Boc-protected amino acids crucial for peptide synthesis, showcasing its significance in synthesizing multifunctional targets (Heydari et al., 2007).
Novel Synthesis Routes
- Novel synthesis routes have been developed using this compound for 5-substituted 3-isoxazolols. This includes a three-step procedure converting carboxylic acid derivatives into N, O-diBoc-protected beta-keto hydroxamic acids, illustrating its versatility in organic synthesis (Sørensen et al., 2000).
Peptide Synthesis
- In peptide synthesis, tert-butyloxycarbonyl amino acid derivatives have been prepared, highlighting its application in extending amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides. This demonstrates its role in synthesizing non-proteinogenic amino acids and their derivatives (Schutkowski et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)19-12(18)14-7-4-5-9-8(6-7)10(11(16)17)15-20-9/h7H,4-6H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCFWZVHSCXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
![(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2461720.png)


![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
